molecular formula C9H11F2NO2Si B8691140 2,6-Difluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid

2,6-Difluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid

Cat. No. B8691140
M. Wt: 231.27 g/mol
InChI Key: FOCBWYNVFMCWQD-UHFFFAOYSA-N
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Patent
US08883782B2

Procedure details

2,6-Difluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid (1.17 g, 5.05 mmol) was dissolved in a mixture of DCM (20 mL) and MeOH (5 mL) and treated with (trimethylsilyl)diazomethane (2.0 m in diethyl ether, 5.0 mL, 10.00 mmol). [2,6-Difluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid was synthesized according to M. Schlosser and T. Rausis, Eur. J. Org. Chem., 2004, pp 1018-1024]. The derived solution was maintained at rt for 1 hour. Evaporation under reduced pressure and purification using the by silica gel chromatography (hexane to ethyl actetate gradient) gave the desired methyl 2,6-difluoro-5-(trimethylsilyl)nicotinate.
Quantity
1.17 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[CH:6][C:5]([Si:11]([CH3:14])([CH3:13])[CH3:12])=[C:4]([F:15])[N:3]=1.[CH3:16][Si](C=[N+]=[N-])(C)C>C(Cl)Cl.CO>[F:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[CH:6][C:5]([Si:11]([CH3:13])([CH3:12])[CH3:14])=[C:4]([F:15])[N:3]=1.[F:1][C:2]1[N:3]=[C:4]([F:15])[C:5]([Si:11]([CH3:12])([CH3:14])[CH3:13])=[CH:6][C:7]=1[C:8]([O:10][CH3:16])=[O:9]

Inputs

Step One
Name
Quantity
1.17 g
Type
reactant
Smiles
FC1=NC(=C(C=C1C(=O)O)[Si](C)(C)C)F
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation
CUSTOM
Type
CUSTOM
Details
under reduced pressure and purification

Outcomes

Product
Name
Type
product
Smiles
FC1=NC(=C(C=C1C(=O)O)[Si](C)(C)C)F
Name
Type
product
Smiles
FC1=C(C(=O)OC)C=C(C(=N1)F)[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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